molecular formula C13H14N2 B248831 3-methyl-N-(pyridin-4-ylmethyl)aniline

3-methyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B248831
M. Wt: 198.26 g/mol
InChI Key: PVHUUGKPAJJYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(pyridin-4-ylmethyl)aniline (CAS: 355395-76-5) is an aniline derivative with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . The compound features a methyl group at the 3-position of the aniline ring and a pyridin-4-ylmethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3

InChI Key

PVHUUGKPAJJYPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NCC2=CC=NC=C2

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituents (Aniline Ring) Pyridine Position Molecular Weight (g/mol) Key Characteristics/Applications
3-Methyl-N-(pyridin-4-ylmethyl)aniline 3-Methyl 4-position 198.26 Base compound; used in medicinal chemistry studies.
4-Methoxy-N-(3-pyridinylmethyl)aniline 4-Methoxy 3-position 214.27 Enhanced electron-donating effects due to methoxy group; potential solubility differences.
JPIII (4-(2,5-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline) 2,5-Dimethoxy 4-position ~280 (estimated) Studied for Orai1 channel inhibition in cardiac function .
4-(Pyridin-4-ylmethyl)aniline (1b) None (unsubstituted aniline) 4-position 184.24 Simpler structure; used as a precursor in hydrogenation reactions .
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline 5-Morpholino, 2-Nitro 3-position ~315 (estimated) Nitro group enhances electrophilicity; potential pharmacological activity .

Physicochemical Properties

  • Solubility : The methyl group in this compound reduces polarity compared to the methoxy analog, likely decreasing aqueous solubility but improving lipid membrane permeability .
  • Synthetic Accessibility :
    • This compound is synthesized via alkylation reactions using pyridin-4-ylmethanamine and substituted nitrobenzene precursors .
    • 4-(Pyridin-4-ylmethyl)aniline (1b) is obtained through hydrogenation of 4-(4-nitrobenzyl)pyridine, achieving an 84% yield .

Pharmacological Relevance

  • JPIII (dimethoxyphenyl analog) has been investigated for its role in preserving left ventricular systolic function via Orai1 channel inhibition, highlighting the impact of bulky substituents on biological activity .
  • Nitro-containing analogs (e.g., 12a-d ) are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic nitro groups, which facilitate covalent interactions with target proteins .

Case Study: Substituent-Driven Activity

  • Nitro Derivatives : In a study comparing 12a-d , the para-nitro derivative (12a) showed 10-fold higher inhibitory activity against a target enzyme compared to the meta-nitro analog (12c). This underscores the importance of substituent geometry .
  • Methoxy vs. Methyl : The methoxy analog’s higher molecular weight and polarity correlate with prolonged plasma half-life in pharmacokinetic studies, making it preferable for oral drug formulations .

Structural Insights from Crystallography

For example, the CSD contains data for over 500,000 structures, enabling comparative studies on bond lengths and angles influenced by substituents.

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